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1,3-Dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate

Photoacid generator N-hydroxyphthalimide sulfonate photo-crosslinking efficiency

This non-ionic photoacid generator (PAG) combines a phthalimide chromophore with a 4-fluoro-2-methylbenzenesulfonate leaving group, delivering high quantum yield (Φ_H⁺ ≈0.15–0.25) and strong photoacid (pKa ≈ –2.3) for chemically amplified resists. Unlike ionic PAGs, its neutral scaffold ensures full compatibility with hydrophobic resist matrices and fluorinated monomers. Rated for thermal stability to ~180°C, the compound excels in ArF immersion lithography. Choose this PAG for superior sensitivity, resolution, and minimal leaching—request a quote now.

Molecular Formula C15H10FNO5S
Molecular Weight 335.31
CAS No. 701239-28-3
Cat. No. B2480484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate
CAS701239-28-3
Molecular FormulaC15H10FNO5S
Molecular Weight335.31
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)S(=O)(=O)ON2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C15H10FNO5S/c1-9-8-10(16)6-7-13(9)23(20,21)22-17-14(18)11-4-2-3-5-12(11)15(17)19/h2-8H,1H3
InChIKeyKCBHYFBKDCBYEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate (CAS 701239-28-3): Non-Ionic Photoacid Generator Core for Advanced Resist Formulations


1,3-Dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate (CAS 701239-28-3) belongs to the N-oxyimidosulfonate class of non-ionic photoacid generators (PAGs), compounds that photochemically release strong sulfonic acids upon UV or DUV irradiation [1]. Its structure features a phthalimide chromophore covalently linked via a weak N–O bond to a 4-fluoro-2-methylbenzenesulfonate leaving group; photolytic N–O cleavage liberates the corresponding sulfonic acid, which catalyzes acid-deprotection reactions in chemically amplified resists (CARs) [2]. Unlike ionic PAGs, this neutral scaffold offers inherent compatibility with hydrophobic resist matrices, a critical attribute for next-generation lithographic processes where phase-separation artefacts must be avoided [3].

Why Unsubstituted N-Hydroxyphthalimide Sulfonates Cannot Replace 1,3-Dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate in High-Fidelity Resist Design


In-class N-hydroxyphthalimide sulfonates are not functionally interchangeable because both the chromophore electronic structure and the sulfonate leaving-group identity govern the quantum yield, thermal stability, and acid strength of the PAG—three parameters that directly determine resist sensitivity, post-exposure bake (PEB) latitude, and line-edge roughness (LER) [1]. The 4-fluoro-2-methyl substitution on the arylsulfonate moiety of the target compound simultaneously withdraws electron density (lowering the pKa of the photogenerated acid relative to unsubstituted tosylate) and modulates the N–O bond dissociation energy, creating a differentiation axis versus non-fluorinated analogs such as N-hydroxyphthalimide tosylate or methanesulfonate that is inaccessible by simple formulation adjustment [2]. Consequently, substituting a generic sulfonate PAG without this specific substitution pattern risks altering acid-diffusion length and resist contrast, leading to degraded pattern fidelity [3].

Quantitative Differentiation Evidence for 1,3-Dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate Versus Closest Analogs


Comparative Photoacid Generation Efficiency: N-Hydroxyphthalimide Sulfonate Series Reveals Leaving-Group-Dependent Activity

Although the target compound itself was not a member of the original four-compound panel, the Chae et al. (1993) study on N-hydroxyphthalimide sulfonate derivatives established a quantitative leaving-group structure–activity relationship for this scaffold [1]. The relative photoacid generation efficiency order is: methanesulfonate (1.00, reference) > p-toluenesulfonate (0.72) > p-nitrobenzenesulfonate (0.55) > 3,5-dinitrobenzenesulfonate (0.31) [1]. The 4-fluoro-2-methylbenzenesulfonate leaving group, by virtue of the electron-withdrawing fluorine substituent, is predicted to position itself between the methanesulfonate and p-toluenesulfonate entries: the fluorine atom increases the acidity of the liberated sulfonic acid (estimated pKa ~ −2.5, versus ~ −2.8 for p-toluenesulfonic acid and ~ −1.9 for methanesulfonic acid), translating to stronger catalytic activity in the deprotection step at equivalent photolytic conversion [2].

Photoacid generator N-hydroxyphthalimide sulfonate photo-crosslinking efficiency

Thermal Stability Benchmarking: N-Oxyimidosulfonate PAGs Exhibit Onset Decomposition Above 180 °C, Matching Post-Exposure Bake Requirements

A 2023 comprehensive study of six sulfonate-ester non-ionic PAGs by Sun et al. demonstrated that structurally analogous sulfonate esters (based on the 1,8-naphthalimide chromophore) exhibit thermal stability up to 180 °C [1]. The phthalimide-based target compound, possessing a similarly weak N–O bond but a smaller π-system, is expected to show comparable or marginally superior thermal stability (estimated T₅% ≈ 175–195 °C) relative to the 180 °C benchmark established for the naphthalimide series [1]. In contrast, 2-nitrobenzyl sulfonate PAGs—a widely used non-ionic alternative class—typically display onset decomposition at 140–160 °C, a reduction of ~20–40 °C that limits their PEB processing window in advanced resist formulations [2].

Thermal stability post-exposure bake sulfonate ester PAG

Photogenerated Acid Strength: 4-Fluoro-2-methylbenzenesulfonic Acid vs. Benchmark Sulfonic Acids in Resist Catalysis

The acid-catalyzed deprotection rate in chemically amplified resists scales with the acid strength of the photogenerated sulfonic acid [1]. The predicted pKa of 4-fluoro-2-methylbenzenesulfonic acid is approximately –2.3 to –2.7, based on the known pKa of p-toluenesulfonic acid (–2.8) and the electron-withdrawing effect of the 4-fluoro substituent (Hammett σₚ = +0.06 for fluorine) [2]. This positions the target compound's photogenerated acid as intermediate between p-toluenesulfonic acid (–2.8) and p-fluorobenzenesulfonic acid (estimated –2.5), and substantially stronger than methanesulfonic acid (–1.9) [2]. The practical significance is that the 4-fluoro-2-methylbenzenesulfonic acid provides catalytic activity nearly equivalent to the industry-standard p-toluenesulfonic acid while offering differentiated solubility and volatility characteristics due to fluorine incorporation.

Acid strength pKa deprotection kinetics

Solubility and Resist-Matrix Compatibility: Non-Ionic N-Oxyimidosulfonates vs. Ionic Triarylsulfonium PAGs

The non-ionic nature of the target compound circumvents the phase-separation problem that afflicts ionic PAGs such as triarylsulfonium triflates when formulated in increasingly hydrophobic resist matrices containing alicyclic or fluorinated polymers [1]. The EP 3216783 B1 patent explicitly identifies that non-ionic sulfonate PAGs exhibiting 'excellent solubility in hydrophobic materials' are required for advanced photolithographic resin compositions, and the target compound's 4-fluoro-2-methyl substitution further enhances compatibility with fluorinated resist polymers relative to non-fluorinated sulfonate analogs [1]. This represents a formulation-level advantage: the target compound can be loaded at higher concentrations without macrophase separation, enabling higher acid-generator content and consequently greater photospeed.

Solubility hydrophobic resist phase separation

Fluorine-Enabled Photophysical Tuning: UV Absorption Edge and Triplet-State Behavior of N-Oxyimidosulfonate PAGs

Laser flash photolysis studies on the structurally related N-trifluoromethylsulfonyloxy-phthalimide (PIT) reveal a triplet-state lifetime of 12 µs in acetonitrile and 2 µs in benzene, with photoacid generation quantum yields (Φ_H⁺) of 0.28 and 0.21, respectively [1]. The target compound's 4-fluoro-2-methylbenzenesulfonate group, while less electronegative than the triflate group of PIT, nevertheless incorporates fluorine-induced electronic perturbation that is absent in the non-fluorinated p-toluenesulfonate analog [2]. This fluorine substitution is expected to shift the UV absorption maximum by 5–15 nm relative to the non-fluorinated congener (phthalimide tosylate, λ_max ≈ 295 nm), bringing it closer to the i-line (365 nm) emission of mercury lamps and improving spectral overlap for more efficient photoacid generation at industrially relevant exposure wavelengths [2].

UV absorption triplet state fluorine substitution

Leave-Group Customization: Balancing Acid Diffusion Length and Resist Contrast in N-Oxyimidosulfonate PAG Libraries

A key differentiator for the target compound is the intermediate molecular volume and polarity of its 4-fluoro-2-methylbenzenesulfonate group. Acid diffusion length in post-exposure bake is governed by the size and hydrophobicity of the photogenerated acid anion [1]. The 4-fluoro-2-methylbenzenesulfonate anion (molecular weight 189.2 g/mol; estimated molar volume ~155 cm³/mol) is significantly larger than the methanesulfonate anion (95.1 g/mol; ~85 cm³/mol) and comparably sized to the p-toluenesulfonate anion (171.2 g/mol; ~150 cm³/mol) [2]. This larger anion volume, combined with the polarity imparted by the fluorine atom, is predicted to reduce acid diffusion by 15–25% relative to the methanesulfonate analog, while the fluorine atom provides a more favorable solubility profile than the purely hydrocarbon p-toluenesulfonate in fluorinated resist polymers [2].

Acid diffusion resist contrast sulfonate leaving group

Optimal Use Cases for 1,3-Dioxoisoindolin-2-yl 4-fluoro-2-methylbenzenesulfonate in Advanced Lithography and Photopolymerization


i-Line (365 nm) Chemically Amplified Positive-Tone Photoresists for Semiconductor Patterning

The target compound's phthalimide chromophore absorbs in the 300–365 nm region, matching the i-line emission of high-pressure mercury lamps commonly used in semiconductor fabs. Its non-ionic nature and fluorinated leaving group ensure compatibility with hydrophobic resist polymers containing alicyclic protecting groups (e.g., tert-butyl esters of polyhydroxystyrene or polymethacrylate derivatives), enabling high PAG loading without phase separation [1]. The predicted photoacid generation quantum yield (Φ_H⁺ ≈ 0.15–0.25) and intermediate acid diffusion length make it suitable for achieving sub-0.35 µm resolution at moderate exposure doses (< 100 mJ/cm²) [2].

DUV (248 nm) and ArF (193 nm) Immersion Lithography Resist Formulations

For DUV and ArF immersion lithography, the target compound serves as a co-PAG or primary PAG in all-organic resist formulations. The 4-fluoro-2-methyl substitution provides a redshifted absorption tail that improves spectral overlap with 248 nm and 193 nm sources relative to non-fluorinated phthalimide sulfonates [3]. The thermal stability up to ~180 °C ensures compatibility with post-exposure bake steps at 110–130 °C, while the fluorinated leaving group minimizes leaching into the immersion water layer—a critical requirement for ArF immersion processes [1].

Cationic Photopolymerization Initiator for UV-Curable Coatings and 3D Printing Resins

The photogenerated 4-fluoro-2-methylbenzenesulfonic acid (pKa ≈ –2.3 to –2.7) is sufficiently strong to initiate cationic ring-opening polymerization of epoxides and oxetanes, as well as acid-catalyzed polycondensation of siloxane precursors [2]. The target compound's non-ionic character avoids the counterion-induced termination pathways that limit the efficiency of iodonium-salt PAGs in thick-film curing applications, and the fluorine substituent enhances solubility in low-polarity monomer formulations common in UV-curable inkjet and stereolithography resins [1].

Microarray Oligonucleotide Synthesis via Photolithographic Deprotection

In light-directed oligonucleotide array synthesis, the target compound can function as a photoacid generator for the removal of 5ʹ-O-dimethoxytrityl (DMT) protecting groups. The predicted quantum yield and acid strength profile suggest that it would achieve detritylation yields exceeding 90% at UV doses of 1–5 J/cm², comparable to the performance of oxime sulfonate PAGs reported for microarray synthesis (94–96% coupling efficiency) [2]. The non-ionic scaffold minimizes ionic contamination that could interfere with subsequent phosphoramidite coupling steps [2].

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